

Introduction: Unveiling Benzyl methyl(piperidin-4-yl)carbamate

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Compound of Interest

Compound Name: *Benzyl methyl(piperidin-4-yl)carbamate*

Cat. No.: *B3037712*

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Benzyl methyl(piperidin-4-yl)carbamate is a synthetic organic compound featuring a central piperidine ring, a carbamate functional group, and a benzyl substituent.^[1] Its molecular structure combines several key pharmacophores that are prevalent in medicinal chemistry, suggesting its potential utility in drug discovery and development. The N-benzyl piperidine motif is a versatile scaffold known for its structural flexibility and ability to engage in crucial cation- π interactions with biological targets.^[2] Furthermore, the carbamate group is a key structural element in numerous approved drugs and can act as a bioisostere for amide bonds, potentially improving pharmacokinetic properties.^[3]

This technical guide provides a comprehensive overview of **Benzyl methyl(piperidin-4-yl)carbamate**, including its synthesis, physicochemical properties, and potential pharmacological applications. It is intended to serve as a valuable resource for researchers and scientists working in the fields of medicinal chemistry, chemical biology, and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of **Benzyl methyl(piperidin-4-yl)carbamate** is presented in the table below.

Property	Value	Source
Molecular Formula	C ₁₅ H ₂₂ N ₂ O ₂	[1]
Molecular Weight	248.32 g/mol	[4]
Appearance	White to off-white solid (predicted)	[5]
Storage Conditions	2-8°C, sealed in dry, dark place	[6]

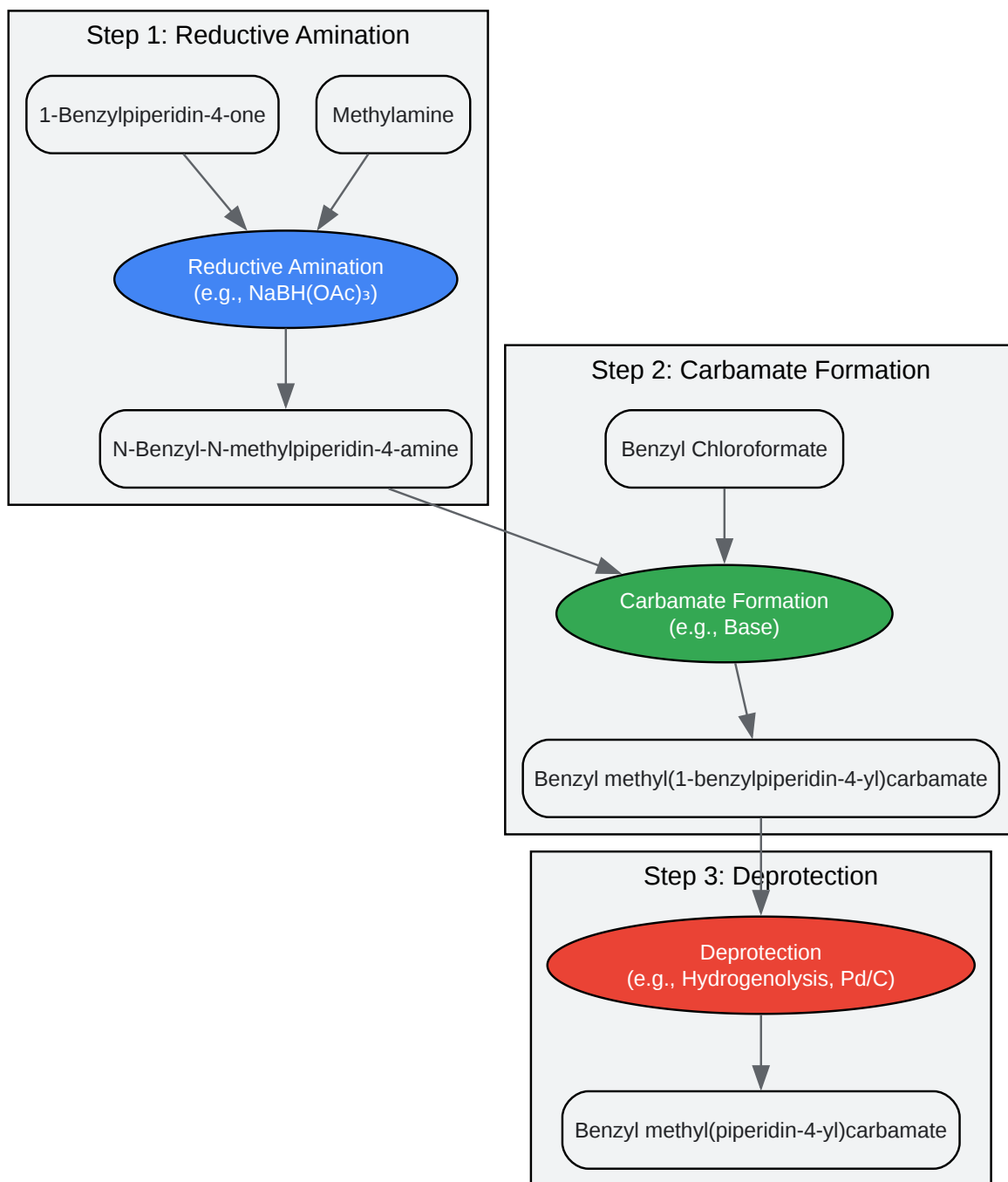
Synthesis and Characterization: A Proposed Pathway

While specific literature detailing the synthesis of **Benzyl methyl(piperidin-4-yl)carbamate** is not readily available, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of related piperidin-4-yl-carbamates.[7] The proposed synthesis involves a multi-step process starting from commercially available reagents.

Proposed Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

Proposed Synthesis of Benzyl methyl(piperidin-4-yl)carbamate

[Click to download full resolution via product page](#)Caption: Proposed three-step synthesis of **Benzyl methyl(piperidin-4-yl)carbamate**.

Detailed Experimental Protocol

Step 1: Synthesis of N-Benzyl-N-methylpiperidin-4-amine

- To a stirred solution of 1-benzylpiperidin-4-one (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add methylamine (1.1 equivalents, typically as a solution in a solvent like THF or ethanol).
- Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
- Add a reducing agent, such as sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) (1.5 equivalents), portion-wise to the reaction mixture. The choice of a mild reducing agent is crucial to avoid side reactions.
- Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO_3).
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel to obtain pure N-benzyl-N-methylpiperidin-4-amine.

Step 2: Synthesis of Benzyl methyl(1-benzylpiperidin-4-yl)carbamate

- Dissolve N-benzyl-N-methylpiperidin-4-amine (1 equivalent) in an aprotic solvent like DCM or THF.
- Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents), to the solution and cool the mixture to 0°C in an ice bath.
- Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the cooled solution. The slow addition is important to control the exothermic reaction.

- Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
- Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, 1M HCl, saturated aqueous NaHCO₃, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield Benzyl methyl(1-benzylpiperidin-4-yl)carbamate.

Step 3: Synthesis of **Benzyl methyl(piperidin-4-yl)carbamate** (Final Product)

- Dissolve Benzyl methyl(1-benzylpiperidin-4-yl)carbamate (1 equivalent) in a suitable solvent, such as methanol (MeOH) or ethanol (EtOH).
- Add a palladium on carbon catalyst (Pd/C, typically 10% by weight).
- Subject the reaction mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
- Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
- Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
- Concentrate the filtrate under reduced pressure to yield the final product, **Benzyl methyl(piperidin-4-yl)carbamate**.

Characterization

The identity and purity of the synthesized **Benzyl methyl(piperidin-4-yl)carbamate** would be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be used to confirm the chemical structure and the absence of impurities.

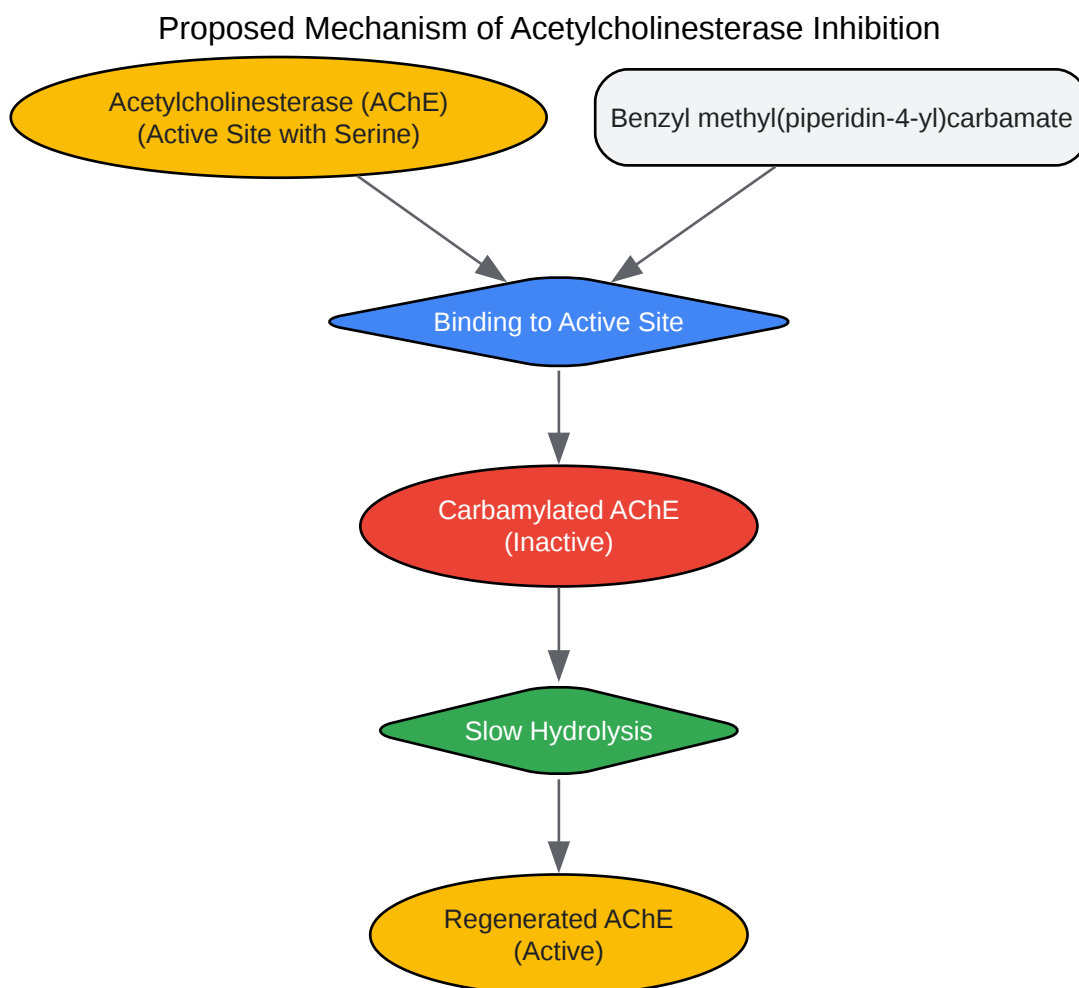
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the compound, confirming its elemental composition.
- High-Performance Liquid Chromatography (HPLC): HPLC analysis would be used to assess the purity of the final product.

Potential Pharmacological Activity and Applications in Drug Discovery

The structural features of **Benzyl methyl(piperidin-4-yl)carbamate** suggest several potential applications in drug discovery.

As an Acetylcholinesterase Inhibitor

Carbamates are a well-known class of compounds that can act as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.^{[8][9]} The mechanism of inhibition involves the carbamylation of a serine residue in the active site of AChE, leading to a temporary inactivation of the enzyme.^[10] This reversible inhibition increases the levels of acetylcholine in the synaptic cleft, which can be beneficial in the treatment of conditions such as Alzheimer's disease and myasthenia gravis. The presence of the carbamate moiety in **Benzyl methyl(piperidin-4-yl)carbamate** makes it a candidate for investigation as a potential AChE inhibitor.



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Caption: Reversible inhibition of acetylcholinesterase by a carbamate compound.

As a PROTAC Linker

A closely related compound, Benzyl (piperidin-4-ylmethyl)carbamate, has been identified as a linker for Proteolysis Targeting Chimeras (PROTACs).[11] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The piperidine moiety can serve as a versatile scaffold for attaching different ligands. Given its structural similarity, **Benzyl methyl(piperidin-4-yl)carbamate** could also be explored as a building block for the synthesis of novel PROTACs.

As a Scaffold in Medicinal Chemistry

The N-benzyl piperidine scaffold is a privileged structure in medicinal chemistry and is found in a wide range of biologically active compounds.[2] This includes compounds with activity as monoamine releasing agents, NMDA receptor antagonists, and acetylcholinesterase inhibitors. [12][13] Therefore, **Benzyl methyl(piperidin-4-yl)carbamate** can serve as a valuable starting material or intermediate for the synthesis of more complex molecules with diverse pharmacological profiles.

Conclusion

Benzyl methyl(piperidin-4-yl)carbamate is a compound of significant interest for researchers in drug discovery and medicinal chemistry. While direct experimental data on its synthesis and biological activity are limited, this guide provides a robust framework for its preparation and exploration of its potential as an acetylcholinesterase inhibitor, a PROTAC linker, or a versatile building block for the development of new therapeutic agents. The proposed synthetic route is based on well-established chemical transformations, and the potential applications are grounded in the known pharmacology of its constituent structural motifs. Further investigation into this compound is warranted to fully elucidate its therapeutic potential.

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